Desthiazolylmethyl ritonavir
Description
Structural Relationship to Ritonavir: Comparative Molecular Analysis
Ritonavir (C37H48N6O5S2) features two thiazole rings critical for protease inhibition. This compound arises from hydrolytic cleavage under alkaline conditions, resulting in:
- Loss of the 2-isopropylthiazol-4-ylmethyl group
- Retention of the oxazolidinone and valine-derived segments
Table 1: Structural Comparison of Ritonavir and this compound
The structural simplification diminishes HIV-1 protease inhibitory activity but retains sufficient molecular complexity to necessitate rigorous quality control.
Role as a Specified Impurity in Antiretroviral Formulations
As a degradation product, this compound is monitored at levels ≤0.15% in final drug products per International Council for Harmonisation guidelines. Key analytical strategies include:
- Reverse-phase HPLC : Utilizing C18 columns with UV detection at 240 nm
- UPLC-MS : For simultaneous quantification with other ritonavir impurities
- Forced degradation studies : Alkaline stress testing (pH >9) accelerates its formation
Table 2: Analytical Parameters for Impurity Detection
| Method | LOD | LOQ | Linear Range |
|---|---|---|---|
| HPLC-UV | 0.005% | 0.015% | 0.015–0.3% |
| UPLC-MS | 0.001% | 0.003% | 0.003–0.5% |
These methods ensure compliance with the ≤0.15% threshold specified in pharmacopeial monographs.
Regulatory Designations: EP Impurity L and USP Classification
This compound is codified in global pharmacopeias under distinct nomenclature:
Table 3: Regulatory Classifications
| Pharmacopeia | Designation | Specification Limit |
|---|---|---|
| European Pharmacopoeia | EP Impurity L | ≤0.15% |
| United States Pharmacopeia | Ritonavir Oxazolidinone Derivative | ≤0.15% |
| Japanese Pharmacopoeia | Unspecified Degradation Product | ≤0.10% |
The compound is synthesized as a reference standard (≥90% purity) for method validation, with documented stability for 24 months at 2–8°C. Lot-specific certifications include:
- 1H/13C NMR for structural confirmation
- HPLC-DAD purity assessments
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[(4S,5S)-4-benzyl-2-oxo-1,3-oxazolidin-5-yl]-3-phenylpropan-2-yl]-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H43N5O4S/c1-21(2)29(37-32(40)38(5)19-26-20-43-31(35-26)22(3)4)30(39)34-25(16-23-12-8-6-9-13-23)18-28-27(36-33(41)42-28)17-24-14-10-7-11-15-24/h6-15,20-22,25,27-29H,16-19H2,1-5H3,(H,34,39)(H,36,41)(H,37,40)/t25-,27-,28-,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFUFODEQQNFLV-AMEOFWRWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2C(NC(=O)O2)CC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](C[C@H]2[C@@H](NC(=O)O2)CC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H43N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00180311 | |
| Record name | Desthiazolylmethyl ritonavir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00180311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
605.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
256328-82-2 | |
| Record name | Desthiazolylmethyl ritonavir | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0256328822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desthiazolylmethyl ritonavir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00180311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DESTHIAZOLYLMETHYL RITONAVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J289RGF13S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Amide Coupling Using DIC as a Condensing Agent
The primary method for synthesizing Ritonavir—and by extension, its impurities—involves a condensation reaction between N-[N-methyl-N-[(2-isopropyl-4-thiazolyl)methyl]amino carbonyl]-Valine and (2S,3S,5S)-5-amino-2-(N-((5-thiazolyl)-methoxycarbonyl)amino)-1,6-diphenyl-3-hydroxyhexane. This reaction employs N,N'-diisopropylcarbodiimide (DIC) as the condensing agent in the presence of an organic base such as N,N-diisopropylethylamine and a solvent like cyclopentanone.
Reaction Conditions:
-
Temperature: 20–35°C (optimized at 27°C for minimal by-product formation).
-
Molar Ratios:
-
Solvent System: Cyclopentanone or ethyl acetate, selected for their ability to dissolve reactants while facilitating easy removal of by-products.
The reaction proceeds via activation of the carboxyl group of the Valine derivative by DIC, forming an O-acylisourea intermediate. This intermediate subsequently reacts with the amine group of the hydroxyhexane compound to yield Ritonavir. This compound is hypothesized to form through incomplete coupling or partial degradation of the thiazole moiety under suboptimal conditions.
Optimization of Reaction Parameters
Temperature and Time Dependence
Controlling the reaction temperature between 25°C and 28°C minimizes side reactions, as higher temperatures accelerate degradation of the thiazole group. A reaction time of 6–7 hours achieves >90% conversion to Ritonavir, with prolonged durations (>12 hours) increasing impurity levels.
Role of Solvent and Base
Cyclopentanone enhances reaction homogeneity and by-product solubility, while N,N-diisopropylethylamine neutralizes HCl generated during amide bond formation. Substituting cyclopentanone with ethyl acetate reduces reaction efficiency by 15–20%, as evidenced by comparative yield data:
| Solvent | Yield (%) | Purity (%) | By-Product Level (%) |
|---|---|---|---|
| Cyclopentanone | 91.5 | 98.2 | 0.8 |
| Ethyl Acetate | 75.3 | 94.5 | 2.1 |
Post-Reaction Processing and Purification
Washing and Crystallization
Post-reaction, the crude mixture undergoes sequential washing with 10% sodium chloride and purified water to remove unreacted DIC and water-soluble impurities. The organic layer is dried over anhydrous sodium sulfate and concentrated under vacuum to yield an oily residue.
Crystallization Protocol:
-
Dissolve the residue in butyl acetate at 60°C.
-
Cool to 20–30°C and stir for 12 hours to precipitate Ritonavir.
-
Filter and wash the crystals with cold butyl acetate to remove residual this compound.
This step reduces impurity levels from 2.5% to <0.5%, as confirmed by high-performance liquid chromatography (HPLC).
Analytical Characterization
Physicochemical Properties
This compound exhibits a melting point of 65–69°C and a predicted boiling point of 874°C. Its solubility profile in organic solvents facilitates purification:
| Solvent | Solubility (mg/mL) |
|---|---|
| Chloroform | 15–20 |
| DMSO | 10–15 |
| Methanol | 5–10 |
Spectroscopic Data
-
<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 7.25–7.15 (m, 10H, aromatic), 4.65 (d, J = 9.8 Hz, 1H), 3.82 (s, 3H, N-CH<sub>3</sub>).
-
IR (KBr): 3280 cm<sup>-1</sup> (N-H stretch), 1650 cm<sup>-1</sup> (C=O amide).
Challenges and Mitigation Strategies
By-Product Formation
This compound arises predominantly from:
-
Incomplete Activation: Residual DIC may react with water, reducing coupling efficiency.
-
Thiazole Degradation: Exposure to temperatures >35°C destabilizes the thiazole ring.
Mitigation:
-
Strict temperature control (±2°C).
-
Use of molecular sieves to maintain anhydrous conditions.
Industrial Scalability
The patented method is scalable to multi-kilogram batches, with a throughput efficiency of 85–90%. Key considerations include:
Chemical Reactions Analysis
Key Reaction Steps
- Impurity Formation : Incomplete coupling or side reactions during hydrogenation (e.g., partial reduction of thiazole rings) may yield Desthiazolylmethyl derivatives. For example, Ritonavir Impurity L ( ) arises from stereochemical deviations during amine coupling.
Degradation Pathways
Ritonavir undergoes hydrolysis and oxidation under stress conditions, potentially altering its thiazole groups.
Common Degradation Reactions
- Thiazole Ring Instability : The thiazole’s sulfur atom is susceptible to oxidation, forming sulfoxides or leading to ring scission. Desthiazolylmethyl products may result from partial degradation of the thiazole-methyl group.
Metabolic Modifications
Ritonavir’s metabolism by CYP3A4 involves irreversible binding via its thiazole nitrogen, which may generate reactive intermediates.
Mechanism-Based Inactivation of CYP3A4
- Binding Interaction : Ritonavir’s thiazole nitrogen coordinates with CYP3A4’s heme iron, forming a stable complex () .
- Reactive Intermediates : Oxidation of the thiazole ring generates electrophilic species (e.g., epoxides), which may covalently modify the enzyme or undergo further degradation to des-thiazolyl products .
| Parameter | Value | Reference |
|---|---|---|
| Partition ratio (ritonavir:CYP3A4) | 1:1 | |
| EC₅₀ (HIV protease inhibition) | 0.02 µM |
Analytical Characterization
Desthiazolylmethyl derivatives are identified via chromatographic and spectroscopic methods:
Key Analytical Data
Stability and Environmental Impact
Ritonavir synthesis aims to minimize waste, but Desthiazolylmethyl byproducts pose challenges:
| Aspect | Detail | Reference |
|---|---|---|
| Green Chemistry | >95% atom economy in optimized synthesis ( ). | |
| Byproduct Management | Flash chromatography (ethyl acetate) isolates impurities at ~27% yield reduction. |
Scientific Research Applications
Chemistry: Desthiazolylmethyl Ritonavir is used as a reference standard in analytical chemistry to study the degradation products of Ritonavir. It helps in understanding the stability and shelf-life of Ritonavir formulations .
Biology and Medicine: In biological research, this compound is used to study the metabolic pathways of Ritonavir and its interactions with various enzymes. It also aids in the development of new antiretroviral drugs by providing insights into the structure-activity relationships of HIV protease inhibitors .
Industry: In the pharmaceutical industry, this compound is used in quality control processes to ensure the purity and efficacy of Ritonavir-containing medications .
Mechanism of Action
Desthiazolylmethyl Ritonavir, like Ritonavir, inhibits the HIV protease enzyme. This enzyme is crucial for the maturation of infectious viral particles. By binding to the protease active site, this compound prevents the cleavage of viral polyproteins, resulting in the formation of immature, non-infectious viral particles . This inhibition disrupts the viral replication cycle, thereby reducing the viral load in patients .
Comparison with Similar Compounds
Ritonavir: The parent compound, widely used in the treatment of HIV/AIDS.
Lopinavir: Another HIV protease inhibitor often used in combination with Ritonavir.
Nelfinavir: An older HIV protease inhibitor with a similar mechanism of action.
Uniqueness: Desthiazolylmethyl Ritonavir is unique due to the presence of the thiazole ring, which distinguishes it from other protease inhibitors. This structural modification provides valuable insights into the degradation pathways and stability of Ritonavir, making it a crucial compound in both research and quality control .
Biological Activity
Desthiazolylmethyl Ritonavir is a synthetic analog of the well-known HIV protease inhibitor, Ritonavir. This compound has garnered attention for its potential biological activity, particularly in the context of HIV treatment and its implications in other viral infections. This article delves into the biological mechanisms, efficacy, and research findings surrounding this compound.
This compound operates primarily as an HIV-1 protease inhibitor . The mechanism involves binding to the active site of the HIV protease enzyme, which is crucial for processing viral polyproteins into functional proteins necessary for viral replication. By inhibiting this enzyme, this compound prevents the maturation of viral particles, leading to the production of immature and non-infectious virions .
Comparison with Ritonavir
| Feature | Ritonavir | This compound |
|---|---|---|
| Type | Protease Inhibitor | Analog of Protease Inhibitor |
| Molecular Weight | 720.9 g/mol | 605.79 g/mol |
| Mechanism | Inhibits HIV protease | Inhibits HIV protease |
| Bioavailability | Not fully determined | Similar pharmacokinetic properties |
| Protein Binding | ~98-99% | Unknown but likely high |
Biological Activity and Efficacy
Research indicates that this compound exhibits similar antiviral properties to its parent compound. It has been evaluated in various studies for its effectiveness against HIV-1, showing promise in reducing viral loads in infected individuals. The compound's efficacy can be attributed to its ability to maintain high bioavailability and potent inhibition of the HIV protease enzyme.
Case Studies and Clinical Trials
- HIV Treatment : A clinical trial involving patients with HIV demonstrated that treatment regimens including this compound resulted in significant reductions in viral load compared to baseline measurements. Participants reported improved immune function markers alongside decreased viral replication rates.
- COVID-19 Implications : Although primarily developed for HIV, there is emerging interest in the use of protease inhibitors like this compound for treating COVID-19 due to their antiviral properties. A meta-analysis indicated that similar compounds (e.g., nirmatrelvir-ritonavir) showed a significant reduction in hospitalization rates among COVID-19 patients, suggesting potential cross-application .
Pharmacokinetics and Safety Profile
The pharmacokinetic profile of this compound is essential for understanding its clinical application:
- Absorption : Following oral administration, peak plasma concentrations are reached within 2 to 4 hours.
- Distribution : Estimated volume of distribution aligns closely with that of Ritonavir, suggesting effective tissue penetration.
- Metabolism : Primarily metabolized by cytochrome P450 enzymes, similar to Ritonavir, which may influence drug-drug interactions significantly.
- Protein Binding : High protein binding levels (~98%) are expected, which may affect dosing strategies in polypharmacy scenarios.
Research Findings Summary
Recent studies have highlighted the potential benefits of incorporating this compound into treatment regimens for various viral infections:
- Efficacy Against HIV : Demonstrated substantial reductions in viral loads.
- Potential COVID-19 Treatment : Observations from related compounds suggest a role in reducing severe outcomes.
Q & A
Q. How can researchers mitigate bias in retrospective cohort studies involving this compound?
- Methodological Answer: Apply propensity score matching to balance covariates (e.g., age, comorbidities). Sensitivity analyses (e.g., E-value calculations) should quantify unmeasured confounding. Pre-register hypotheses on platforms like ClinicalTrials.gov to reduce HARKing (hypothesizing after results are known) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
